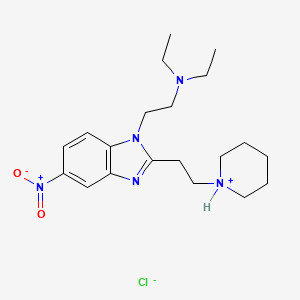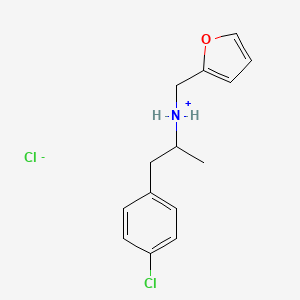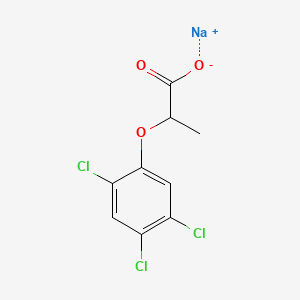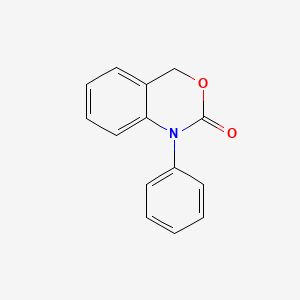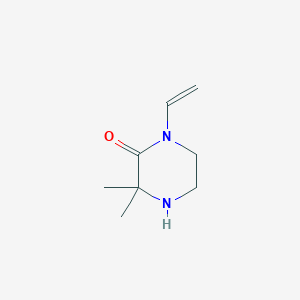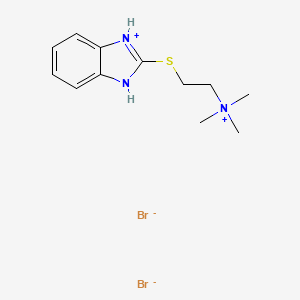
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is a chemical compound with the molecular formula C12H18N3SBrHBr It is a quaternary ammonium salt that contains a benzimidazole moiety, which is known for its diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of benzimidazole derivatives with ethyl bromide and trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Benzimidazole Derivative: Benzimidazole is reacted with an appropriate thiol compound to introduce the thioethyl group.
Quaternization: The resulting benzimidazolylthioethyl compound is then reacted with trimethylamine and ethyl bromide to form the quaternary ammonium salt.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the benzimidazole ring or the thioethyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted quaternary ammonium salts.
科学的研究の応用
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its interaction with biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzimidazole: A core structure in many pharmacologically active compounds.
Trimethylammonium Bromide: A quaternary ammonium salt with various industrial applications.
Ethyl Bromide: A common alkylating agent used in organic synthesis.
Uniqueness
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is unique due to the combination of the benzimidazole moiety and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
18129-33-4 |
|---|---|
分子式 |
C12H19Br2N3S |
分子量 |
397.17 g/mol |
IUPAC名 |
2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C12H18N3S.2BrH/c1-15(2,3)8-9-16-12-13-10-6-4-5-7-11(10)14-12;;/h4-7H,8-9H2,1-3H3,(H,13,14);2*1H/q+1;;/p-1 |
InChIキー |
KIDCVJGDNQETMO-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


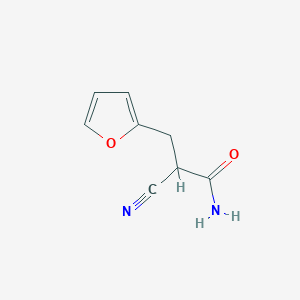
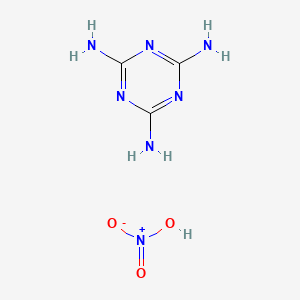
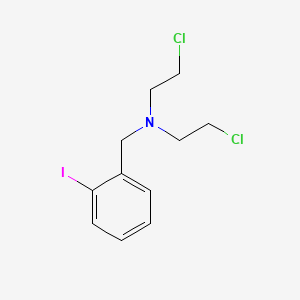


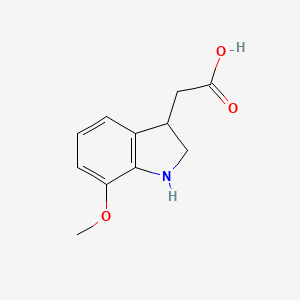
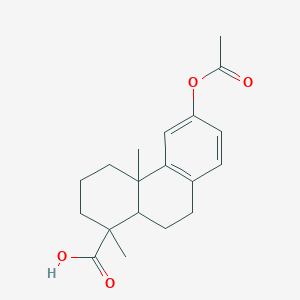
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
